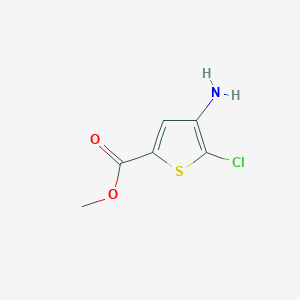

Methyl 4-amino-5-chlorothiophene-2-carboxylate

Description

BenchChem offers high-quality Methyl 4-amino-5-chlorothiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-5-chlorothiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-5-chlorothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAIJHHRCIHFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354354 | |

| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89499-44-5 | |

| Record name | methyl 4-amino-5-chlorothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the specific substitutions on this molecule—an amino group, a chloro group, and a methyl carboxylate group—suggest its potential as a scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a summary of the available physicochemical properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate, outlines general experimental protocols for their determination, and presents predicted spectral data.

Core Physicochemical Properties

A comprehensive search for experimentally determined physicochemical data for Methyl 4-amino-5-chlorothiophene-2-carboxylate did not yield specific values for melting point, boiling point, or solubility. However, fundamental molecular identifiers and some predicted properties have been compiled.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| CAS Number | 89499-44-5 | [3] |

| Predicted LogP | 1.70 | [4] |

| Predicted Vapor Pressure | 0.0±0.8 mmHg at 25°C | [4] |

| Predicted Refractive Index | 1.612 | [4] |

Predicted Spectral Data

Due to the absence of published experimental spectra for Methyl 4-amino-5-chlorothiophene-2-carboxylate, predicted spectral data provides an estimation of the expected spectroscopic characteristics. These predictions are based on computational algorithms and can serve as a reference for experimental analysis.

Predicted ¹H NMR Spectrum

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Prediction Not Available | - | - | - |

Predicted ¹³C NMR Spectrum

| Chemical Shift (ppm) | Assignment |

| Prediction Not Available | - |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Prediction Not Available | - |

Predicted Mass Spectrum

| m/z | Interpretation |

| Prediction Not Available | - |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of organic compounds are provided below. These are generalized methods and may require optimization for the specific characteristics of Methyl 4-amino-5-chlorothiophene-2-carboxylate.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility Determination

The solubility of a compound in various solvents is a critical parameter. A general protocol for qualitative solubility testing is outlined below.

Workflow for Qualitative Solubility Testing

References

Spectroscopic and Synthetic Insights into Methyl 4-amino-5-chlorothiophene-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and synthetic methodologies related to Methyl 4-amino-5-chlorothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible data for this specific compound, this document leverages information from closely related analogs to offer valuable insights for researchers in the field.

Spectroscopic Data Analysis

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | Thiophene H-3 |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~162-165 | C=O (ester) |

| ~145-150 | C-4 (thiophene) |

| ~125-130 | C-5 (thiophene) |

| ~120-125 | C-2 (thiophene) |

| ~110-115 | C-3 (thiophene) |

| ~52 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amino group) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1620 | Medium | N-H bend (amino group) |

| ~1550 | Medium | C=C stretch (thiophene ring) |

| ~1250 | Strong | C-O stretch (ester) |

| ~750 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for Methyl 4-amino-5-chlorothiophene-2-carboxylate

| m/z | Interpretation |

| ~191/193 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ³⁵Cl and ³⁷Cl isotopes) |

| ~160/162 | Fragment ion corresponding to the loss of -OCH₃ |

| ~132/134 | Fragment ion corresponding to the loss of -COOCH₃ |

Experimental Protocols: A Generalized Synthetic Approach

A common and versatile method for the synthesis of substituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction is widely used for the preparation of a variety of thiophene derivatives. A plausible synthetic route to Methyl 4-amino-5-chlorothiophene-2-carboxylate would involve a modification of the Gewald reaction, starting from an appropriate α-chloro-ketone or aldehyde, a cyanoacetate, and elemental sulfur in the presence of a base.

General Protocol for the Synthesis of Substituted Methyl Aminothiophene Carboxylates (Gewald Reaction):

-

Reaction Setup: To a solution of an α-chloro carbonyl compound (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol, N,N-dimethylformamide (DMF), or dioxane, is added elemental sulfur (1.1 equivalents).

-

Base Addition: A catalytic amount of a base, typically a secondary amine like morpholine or piperidine, is added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The mixture is then heated to a temperature ranging from 50 to 80 °C and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired methyl aminothiophene carboxylate.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of substituted aminothiophene carboxylates.

Unveiling the Profile of Methyl 4-amino-5-chlorothiophene-2-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and the specific substitutions on this molecule suggest its potential as a scaffold for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the available information on methyl 4-amino-5-chlorothiophene-2-carboxylate, including its physicochemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related compounds.

While extensive searches of crystallographic databases and scientific literature did not yield an experimentally determined crystal structure for methyl 4-amino-5-chlorothiophene-2-carboxylate, this document compiles the currently available data to serve as a valuable resource for researchers in the field.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 4-amino-5-chlorothiophene-2-carboxylate is presented in Table 1. This data is essential for its handling, formulation, and in silico modeling.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| CAS Number | 89499-44-5 | [3] |

| Appearance | White to light yellow powder | [4] |

| Purity | ≥97% | [3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | [5] |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of methyl 4-amino-5-chlorothiophene-2-carboxylate is not explicitly available in the reviewed literature. However, a general and well-established method for the synthesis of 2-aminothiophene-3-carboxylates, known as the Gewald reaction, can be adapted.[6] This one-pot multicomponent reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

A plausible synthetic workflow for obtaining methyl 4-amino-5-chlorothiophene-2-carboxylate is outlined below.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for methyl 4-amino-5-chlorothiophene-2-carboxylate.

Experimental Protocol (Adapted from Gewald Synthesis of 2-Aminothiophenes)

Materials:

-

Methyl cyanoacetate

-

Elemental sulfur

-

Appropriate base (e.g., morpholine or diethylamine)[6]

-

Solvent (e.g., ethanol or methanol)[7]

-

Chlorinating agent (e.g., N-chlorosuccinimide - NCS)

-

Inert solvent for chlorination (e.g., dichloromethane)

Procedure:

-

Gewald Reaction: To a stirred mixture of methyl cyanoacetate and elemental sulfur in an appropriate solvent (e.g., ethanol), slowly add the base (e.g., morpholine) at a controlled temperature (e.g., 40-50°C).[6]

-

The reaction mixture is typically stirred for several hours at this temperature and then allowed to cool.[7]

-

The intermediate product, methyl 4-aminothiophene-2-carboxylate, may precipitate upon cooling and can be collected by filtration.[7]

-

Chlorination: The dried intermediate is dissolved in an inert solvent like dichloromethane.

-

A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product, methyl 4-amino-5-chlorothiophene-2-carboxylate, is then purified by column chromatography on silica gel or by recrystallization to yield the final product.

Biological Activity and Potential Signaling Pathways

The biological activities of methyl 4-amino-5-chlorothiophene-2-carboxylate have not been extensively studied. However, the broader class of 2-aminothiophene derivatives has been reported to possess a wide range of pharmacological properties, including antimicrobial and anticancer activities.[1][2]

Antimicrobial Activity

Thiophene derivatives have shown promise as antibacterial and antifungal agents.[8][9] The mechanism of action can vary, but they often involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The presence of the chloro and amino groups on the thiophene ring of the title compound may contribute to its potential antimicrobial effects.

Anticancer Activity

Numerous thiophene derivatives have been investigated for their anticancer properties.[10][11][12] Some have been shown to act as inhibitors of key signaling proteins involved in cancer cell proliferation and survival, such as protein kinases.[11] For instance, certain 4-amino-thieno[2,3-d]pyrimidines, which share a similar structural motif, have been identified as potent inhibitors of receptor tyrosine kinases like Tie2, which is involved in angiogenesis.[11]

A hypothetical signaling pathway that could be targeted by aminothiophene derivatives in cancer cells is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and controls cell growth, proliferation, and survival.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by aminothiophene derivatives.

Data Summary

The following table summarizes the potential biological activities of aminothiophene derivatives based on existing literature.

| Biological Activity | Target/Mechanism (of related compounds) | Reference |

| Anticancer | Inhibition of protein kinases (e.g., Tie2), induction of apoptosis. | [11] |

| Antimicrobial | Inhibition of bacterial growth (Gram-positive and Gram-negative strains). | [8][9] |

| Anti-inflammatory | Modulation of inflammatory pathways. | [2] |

| Antiviral | Inhibition of viral replication. | [2] |

Conclusion

Methyl 4-amino-5-chlorothiophene-2-carboxylate represents a molecule with significant potential for further investigation in the field of drug discovery. While its specific crystal structure remains to be elucidated, the available data on its physicochemical properties and the known biological activities of related 2-aminothiophene derivatives provide a strong foundation for future research. The proposed synthetic pathway offers a practical approach for its preparation, enabling further studies into its biological effects. Future work should focus on obtaining high-quality crystals for X-ray diffraction studies to definitively determine its three-dimensional structure, which will be invaluable for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. Furthermore, detailed biological assays are required to elucidate its precise mechanism of action and to validate its potential as an antimicrobial or anticancer agent.

References

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 89499-44-5|Methyl 4-amino-5-chlorothiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 6. impactfactor.org [impactfactor.org]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Guide to the Synthesis and Characterization of Methyl 4-amino-5-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including the aminothiophene core, are present in various biologically active compounds. This technical guide provides a comprehensive overview of a plausible synthetic route and the characterization of this compound, designed to assist researchers in its preparation and analysis. The synthesis involves a two-step process commencing from 5-chloro-4-nitrothiophene-2-carboxylic acid: the reduction of the nitro group to an amine, followed by the esterification of the carboxylic acid.

Synthesis Pathway

The synthesis of methyl 4-amino-5-chlorothiophene-2-carboxylate can be logically approached through a two-step sequence starting from 5-chloro-4-nitrothiophene-2-carboxylic acid. This precursor contains the required chloro- and carboxyl- functionalities at the correct positions, with the nitro group serving as a precursor to the desired amino group.

Caption: Proposed two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 4-amino-5-chlorothiophene-2-carboxylic acid (Reduction of Nitro Group)

This step focuses on the reduction of the nitro group of the starting material to an amino group. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid like hydrochloric acid.

Materials:

-

5-chloro-4-nitrothiophene-2-carboxylic acid

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, suspend 5-chloro-4-nitrothiophene-2-carboxylic acid in ethanol.

-

Add a stoichiometric excess of tin(II) chloride dihydrate to the suspension.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the acidic mixture with a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 4-amino-5-chlorothiophene-2-carboxylic acid. Further purification can be achieved by recrystallization.

Step 2: Synthesis of Methyl 4-amino-5-chlorothiophene-2-carboxylate (Fischer Esterification)

This step involves the esterification of the carboxylic acid group to a methyl ester using methanol in the presence of an acid catalyst.

Materials:

-

4-amino-5-chlorothiophene-2-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-amino-5-chlorothiophene-2-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid. Alternatively, for a more reactive approach, thionyl chloride can be added dropwise to the methanolic solution at 0 °C.

-

After the addition, attach a reflux condenser and heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-amino-5-chlorothiophene-2-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

Characterization

Due to the absence of specific experimental data in the searched literature for methyl 4-amino-5-chlorothiophene-2-carboxylate, the following tables present expected and typical ranges for the characterization of such a compound based on the analysis of structurally similar molecules.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₆ClNO₂S |

| Molecular Weight | 191.64 g/mol |

| Appearance | Expected to be a solid at room temperature |

| CAS Number | 89499-44-5 |

Spectroscopic Data (Predicted/Typical)

The following data are estimations based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | Singlet | 1H | Thiophene-H (C3-H) |

| ~5.0-6.0 | Broad Singlet | 2H | -NH₂ |

| ~3.8 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~162-165 | C=O (Ester) |

| ~140-145 | C4-NH₂ |

| ~125-130 | C2-COOCH₃ |

| ~115-120 | C5-Cl |

| ~110-115 | C3 |

| ~52 | -OCH₃ |

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine) |

| ~1710 | C=O stretching (ester) |

| ~1620 | N-H bending (amine) |

| ~1550 | C=C stretching (thiophene) |

| ~1250 | C-O stretching (ester) |

| ~700-800 | C-Cl stretching |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~191/193 | [M]⁺ molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| ~160/162 | [M - OCH₃]⁺ |

| ~132/134 | [M - COOCH₃]⁺ |

Logical Workflow for Synthesis and Characterization

The overall process from starting material to the fully characterized product can be visualized as follows:

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide outlines a feasible synthetic strategy for the preparation of methyl 4-amino-5-chlorothiophene-2-carboxylate, along with its expected characterization data. The proposed two-step synthesis, involving nitro group reduction and Fischer esterification, utilizes standard and reliable organic transformations. While specific experimental data for this exact compound is not widely published, the provided protocols and predicted spectral data offer a solid foundation for researchers and drug development professionals working with this and related thiophene derivatives. It is recommended that researchers undertaking this synthesis perform careful reaction monitoring and thorough characterization to confirm the identity and purity of the final product.

Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to Methyl 4-amino-5-chlorothiophene-2-carboxylate (CAS 89499-44-5)

This technical guide provides a comprehensive overview of the physicochemical properties, potential hazards, and biological relevance of Methyl 4-amino-5-chlorothiophene-2-carboxylate, a key building block for researchers, scientists, and drug development professionals.

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a polysubstituted thiophene derivative. Thiophenes are five-membered heterocyclic compounds containing a sulfur atom, and they are significant scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The specific properties of this compound are summarized below.

Table 1: Physicochemical Properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate

| Property | Value | Source |

| CAS Number | 89499-44-5 | [3] |

| Molecular Formula | C₆H₆ClNO₂S | [3] |

| Molecular Weight | 191.64 g/mol | [3] |

| Melting Point | 84-88 °C | Vendor Data |

| Boiling Point | 351.8 °C (Predicted) | Vendor Data |

| Density | 1.5 g/cm³ (Predicted) | Vendor Data |

| Appearance | White to light yellow powder | Vendor Data |

| Purity | Typically ≥97% | [3] |

Note: Some physical properties are predicted based on computational models and should be confirmed by experimental data.

Experimental Protocols for Physicochemical Property Determination

-

Melting Point: Determined using a calibrated melting point apparatus, such as a Gallenkamp or Stuart Scientific instrument. The sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

-

Boiling Point: For high-boiling point solids, the boiling point is typically determined under reduced pressure (vacuum distillation) to prevent decomposition. The observed boiling point is then extrapolated to atmospheric pressure using a nomograph.

-

Density: For a solid, density can be determined by methods such as gas pycnometry, which measures the volume of the solid by displacing an inert gas.

-

Purity: Purity is commonly assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for peak identification. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also a powerful tool for assessing purity and confirming the structure.

Synthesis

The synthesis of 2-aminothiophenes like Methyl 4-amino-5-chlorothiophene-2-carboxylate is often achieved through the Gewald reaction .[1][2] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][2]

While a specific, detailed protocol for the synthesis of CAS 89499-44-5 is not publicly available, a general workflow for a Gewald-type synthesis is depicted below.

Hazards and Safety Information

Based on available Safety Data Sheets (SDS), Methyl 4-amino-5-chlorothiophene-2-carboxylate is classified as an irritant. The primary hazards are summarized in the table below.

Table 2: Hazard Identification for Methyl 4-amino-5-chlorothiophene-2-carboxylate

| Hazard Class | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | Category 2A | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Quantitative toxicological data, such as LD50 (median lethal dose), for this specific compound are not publicly available. Therefore, it should be handled with the care appropriate for a potentially hazardous substance.

Experimental Protocols for Hazard Assessment

Standard toxicological assessments to derive quantitative data would involve:

-

Acute Toxicity (LD50/LC50): Typically determined in animal models (e.g., rats or mice) through different routes of exposure (oral, dermal, inhalation). Graded doses of the substance are administered to groups of animals, and the dose that is lethal to 50% of the population is determined.

-

Skin and Eye Irritation: Assessed using in vivo (e.g., Draize test in rabbits) or, increasingly, in vitro methods using reconstructed human tissue models.

-

Cytotoxicity Assays: In vitro tests on various cell lines (e.g., using MTT or neutral red uptake assays) can provide initial data on the compound's toxicity at a cellular level.

Biological Activity and Potential Applications

Methyl 4-amino-5-chlorothiophene-2-carboxylate is primarily of interest as a building block in drug discovery and development.

Role as a "Protein Degrader Building Block"

This compound is categorized as a "Protein Degrader Building Block".[3] This suggests its potential use in the synthesis of PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

References

Technical Guide: Determining the Solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1][2][3] The molecular structure of Methyl 4-amino-5-chlorothiophene-2-carboxylate, which contains both polar (amino and carboxylate groups) and non-polar (thiophene ring) moieties, suggests that its solubility will vary significantly across different organic solvents.

Factors influencing the solubility of a compound include:

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[1]

-

Polarity of the solute and solvent: The compatibility of the intermolecular forces between the solute and solvent molecules is a primary determinant of solubility.[1][2][3]

-

Molecular size: Larger molecules may be more difficult to solvate, potentially leading to lower solubility.[1]

Given the importance of solubility data in drug development and chemical synthesis, experimental determination is often necessary when such data is not available.

Data Presentation

Quantitative solubility data should be systematically recorded to allow for easy comparison and analysis. The following table provides a template for presenting the experimentally determined solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate.

| Organic Solvent | Temperature (°C) | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Isopropanol | 25 | ||

| Acetone | 25 | ||

| Acetonitrile | 25 | ||

| Dichloromethane | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| N,N-Dimethylformamide (DMF) | 25 |

Experimental Protocols

The following protocols describe methods for determining the qualitative and quantitative solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate.

3.1. Qualitative Solubility Determination

This method provides a rapid assessment of the compound's solubility in various solvents and is useful for initial screening.

Materials:

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate

-

A selection of organic solvents (e.g., those listed in the data table)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 2-5 mg of Methyl 4-amino-5-chlorothiophene-2-carboxylate into a small, dry test tube.[4]

-

Add 1 mL of the selected organic solvent to the test tube.[2]

-

Vigorously shake or vortex the mixture for 30-60 seconds.[4][5]

-

Visually inspect the solution against a well-lit background.[5]

-

Record the observation as:

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[2]

-

-

Repeat this procedure for each solvent of interest.

3.2. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Materials:

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate

-

Selected organic solvents

-

Screw-capped vials or flasks

-

Analytical balance

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of Methyl 4-amino-5-chlorothiophene-2-carboxylate to a screw-capped vial. An excess is necessary to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days, and the optimal time should be determined experimentally (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration plateaus).

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of Methyl 4-amino-5-chlorothiophene-2-carboxylate in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of Methyl 4-amino-5-chlorothiophene-2-carboxylate.

References

Navigating the Stability and Storage of Methyl 4-amino-5-chlorothiophene-2-carboxylate: An In-depth Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-amino-5-chlorothiophene-2-carboxylate, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this compound in a laboratory setting.

Introduction

Methyl 4-amino-5-chlorothiophene-2-carboxylate (CAS No. 89499-44-5) is a substituted thiophene derivative widely utilized in the synthesis of various bioactive molecules. The inherent reactivity of the aminothiophene ring system, while advantageous for synthetic transformations, also presents challenges regarding its stability. Understanding the factors that influence its degradation is paramount for maintaining its purity and ensuring the reliability of experimental outcomes.

Chemical Stability

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a compound that exhibits moderate stability. While some sources describe it as stable under normal temperatures and pressures, anecdotal evidence suggests a tendency for the compound to develop a reddish hue over time, indicating potential degradation. Key factors influencing its stability include:

-

Temperature: Elevated temperatures can accelerate degradation pathways.

-

Light: The compound is photosensitive, and exposure to light can induce degradation.

-

Air/Oxygen: The amino group on the thiophene ring may be susceptible to oxidation.

-

Moisture: As an ester, the compound is susceptible to hydrolysis, particularly under acidic or basic conditions.

Recommended Storage and Handling

To ensure the long-term stability and purity of Methyl 4-amino-5-chlorothiophene-2-carboxylate, the following storage and handling conditions are recommended:

-

Temperature: Refrigeration at 2°C to 8°C is the most commonly recommended storage temperature. Some suppliers suggest that storage at -4°C may be even more optimal.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation.

-

Light: The compound should be stored in a light-resistant container, such as an amber vial, and kept in a dark location.

-

Container: Use a tightly sealed container to prevent moisture ingress.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and acid chlorides.

Summary of Stability and Storage Data

| Parameter | Recommendation/Observation | Source(s) |

| Storage Temperature | 2-8°C | Generic Supplier Data |

| 4°C | Generic Supplier Data | |

| -4°C (optimal) | Generic Supplier Data | |

| Light Sensitivity | Protect from light | Generic Supplier Data |

| Air Sensitivity | Store under an inert atmosphere recommended | General Chemical Principles |

| Moisture Sensitivity | Keep container tightly closed to prevent hydrolysis | General Chemical Principles |

| Physical Appearance | May turn reddish over time, indicating potential degradation | Generic Supplier Data |

| General Stability | Stable under normal temperatures and pressures | Generic Supplier Data |

| Incompatible Materials | Strong oxidizing agents, acid chlorides | Safety Data Sheets for related compounds |

Potential Degradation Pathways

While specific experimental studies on the degradation pathways of Methyl 4-amino-5-chlorothiophene-2-carboxylate are limited, based on the chemical structure, the following degradation routes are plausible:

-

Hydrolysis: The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid, particularly in the presence of moisture and acid or base catalysts.

-

Oxidation: The 4-amino group is a potential site for oxidation, which could lead to the formation of colored byproducts and a decrease in purity.

-

Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate various degradation reactions.

Further studies, such as forced degradation studies under hydrolytic, oxidative, photolytic, and thermal stress conditions, would be necessary to fully elucidate the specific degradation products and pathways.

Experimental Protocols

Detailed, validated experimental protocols for the stability testing of Methyl 4-amino-5-chlorothiophene-2-carboxylate are not widely published. However, a general approach to a forced degradation study can be outlined.

Objective: To identify potential degradation products and assess the intrinsic stability of Methyl 4-amino-5-chlorothiophene-2-carboxylate under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in appropriate solvents (e.g., acetonitrile, methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the sample with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector, to separate and quantify the parent compound and any degradation products.

-

Peak Purity: Assess the peak purity of the parent compound at each time point to ensure that no co-eluting degradation products are present.

Visualization of Stability and Storage Logic

The following diagram illustrates the relationship between environmental factors, potential degradation pathways, and the recommended storage conditions to maintain the stability of Methyl 4-amino-5-chlorothiophene-2-carboxylate.

Caption: Factors affecting stability and mitigation through proper storage.

Conclusion

The stability of Methyl 4-amino-5-chlorothiophene-2-carboxylate is a critical factor for its successful application in research and development. While the compound is moderately stable, adherence to the recommended storage conditions—refrigeration, protection from light, storage under an inert atmosphere, and in a tightly sealed container—is essential to minimize degradation and ensure its purity over time. Further investigation into its specific degradation pathways and the development of validated stability-indicating analytical methods would be beneficial for the scientific community.

An In-Depth Technical Review of Methyl 4-amino-5-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a substituted thiophene derivative with the chemical formula C₆H₆ClNO₂S and a molecular weight of 191.64 g/mol .[1][2] Its chemical structure, featuring an amino group, a chloro substituent, and a methyl ester on a thiophene ring, makes it a versatile building block in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for diverse chemical modifications, rendering it a valuable scaffold for the synthesis of various biologically active compounds. Notably, it is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics based on targeted protein degradation.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-amino-5-chlorothiophene-2-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆ClNO₂S | [1][2] |

| Molecular Weight | 191.64 g/mol | [1][2] |

| CAS Number | 89499-44-5 | [1][2] |

| Appearance | Not explicitly stated, but related compounds are often solids. | |

| Purity | Available with a minimum purity of 97%. | [1][2] |

Synthesis and Experimental Protocols

General Synthetic Workflow (Hypothesized)

A potential synthetic route could involve the reaction of a suitable active methylene nitrile with a chlorine-containing carbonyl compound and elemental sulfur in the presence of a basic catalyst. A generalized workflow for such a synthesis is depicted below.

Caption: Hypothesized synthetic workflow for Methyl 4-amino-5-chlorothiophene-2-carboxylate.

Illustrative Experimental Protocol (Based on Analogue Synthesis)

The following is a generalized experimental protocol for the synthesis of a 2-aminothiophene derivative, which could be adapted for the target molecule.

Materials:

-

Appropriate α-chloro-β-ketoester or equivalent

-

Cyanoacetamide or a related active methylene nitrile

-

Elemental sulfur

-

Base catalyst (e.g., morpholine, triethylamine)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

To a stirred solution of the α-chloro-β-ketoester and the active methylene nitrile in the chosen solvent, add elemental sulfur.

-

Slowly add the base catalyst to the reaction mixture at a controlled temperature.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the crude product, wash with a cold solvent, and dry under vacuum.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Characterization (Anticipated Data)

While specific spectroscopic data for Methyl 4-amino-5-chlorothiophene-2-carboxylate is not available, the expected spectral features can be predicted based on its structure.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.8 ppm).- Broad singlet for the amine protons (-NH₂).- Singlet for the thiophene ring proton. |

| ¹³C NMR | - Signal for the ester carbonyl carbon (~160-170 ppm).- Signals for the thiophene ring carbons.- Signal for the methyl ester carbon (~50-60 ppm). |

| IR Spectroscopy | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹).- C=O stretching vibration for the ester group (~1700-1720 cm⁻¹).- C-Cl stretching vibration.- Thiophene ring vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (191.64).- Isotopic pattern characteristic of a chlorine-containing compound. |

Applications in Drug Discovery and Development

The classification of Methyl 4-amino-5-chlorothiophene-2-carboxylate as a "Protein Degrader Building Block" points to its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular degraders.

Role as a Protein Degrader Building Block

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. They typically consist of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker connecting the two.

The structure of Methyl 4-amino-5-chlorothiophene-2-carboxylate provides multiple points for chemical modification, making it a suitable scaffold or intermediate for the synthesis of these components.

Caption: Potential modification sites of Methyl 4-amino-5-chlorothiophene-2-carboxylate for PROTAC synthesis.

-

Amino Group (-NH₂): The primary amino group can be readily acylated, alkylated, or used in condensation reactions to attach linkers or target-binding moieties.

-

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in PROTACs.

-

Thiophene Ring: The thiophene ring itself can serve as a core scaffold or be further functionalized, although this is generally less straightforward than modifying the amino or ester groups.

The presence of the chlorine atom can also influence the electronic properties of the ring and may serve as a handle for certain cross-coupling reactions, further expanding its synthetic utility.

Potential Therapeutic Areas

Thiophene-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1] Derivatives of 4-aminothiophene have shown potent cytotoxic effects against various cancer cell lines. Therefore, molecules synthesized using Methyl 4-amino-5-chlorothiophene-2-carboxylate as a building block could be investigated for their potential in oncology, immunology, and infectious diseases.

Conclusion

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a valuable and versatile chemical entity for researchers and professionals in the field of drug discovery and development. Its utility as a "Protein Degrader Building Block" positions it as a key component in the rapidly evolving field of targeted protein degradation. While detailed experimental and biological data for this specific compound are not widely published, its structural features and the known chemistry of related thiophene derivatives provide a strong basis for its application in the synthesis of novel and potent therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Methyl 4-amino-5-chlorothiophene-2-carboxylate

Introduction

Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest to the fields of medicinal chemistry and drug development. Their structure is analogous to purine bases, allowing them to interact with a variety of biological targets.[1][2] Consequently, derivatives of this scaffold have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3]

This document provides detailed protocols for the synthesis of thieno[2,3-d]pyrimidine derivatives, utilizing Methyl 4-amino-5-chlorothiophene-2-carboxylate as a key starting material. The applications of these synthesized compounds as potential therapeutic agents, particularly in oncology and infectious diseases, will also be discussed.

Application Notes

The thieno[2,3-d]pyrimidine core is a versatile scaffold for developing potent and selective therapeutic agents. Researchers have successfully synthesized numerous derivatives with significant biological activities.

Anticancer Activity

A prominent application of thieno[2,3-d]pyrimidines is in the development of anticancer agents.[4][5][6] Several derivatives have demonstrated significant cytotoxicity against various human cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of key enzymes in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical factor in tumor angiogenesis.[7]

Antimicrobial Activity

Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antibacterial and antifungal properties.[3][8][9] Certain compounds have shown potent activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][8] This highlights their potential as a novel class of antibiotics.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected thieno[2,3-d]pyrimidine derivatives.

| Compound ID | Target/Cell Line | Activity | IC50 (µM) | Reference |

| 17f | VEGFR-2 | Kinase Inhibition | 0.23 ± 0.03 | [7] |

| HCT-116 | Cytotoxicity | 2.80 ± 0.16 | [7] | |

| HepG2 | Cytotoxicity | 4.10 ± 0.45 | [7] | |

| IIIa | MCF-7 | Cytotoxicity | 2.01 | [5] |

| HepG2 | Cytotoxicity | 2.44 | [5] | |

| IIIc | MCF-7 | Cytotoxicity | 1.44 | [5] |

| HepG2 | Cytotoxicity | 1.47 | [5] | |

| Compound 14 | MCF-7 | Cytotoxicity | 22.12 | [6] |

| Compound 13 | MCF-7 | Cytotoxicity | 22.52 | [6] |

| Compound 9 | MCF-7 | Cytotoxicity | 27.83 | [6] |

| Compound 12 | MCF-7 | Cytotoxicity | 29.22 | [6] |

| Compound l | MDA-MB-231 | Cytotoxicity | 27.6 | [10] |

| Paclitaxel | MDA-MB-231 | Cytotoxicity | 29.3 | [10] |

| Doxorubicin | MCF-7 | Cytotoxicity | 30.40 | [6] |

Experimental Protocols

The following protocols describe two common methods for the synthesis of thieno[2,3-d]pyrimidines starting from Methyl 4-amino-5-chlorothiophene-2-carboxylate.

Method 1: Cyclization with Formamide

This method describes the formation of the pyrimidinone ring via condensation with formamide.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq).

-

Reagent Addition: Add an excess of formamide (10-20 eq).[1]

-

Reaction: Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Method 2: Synthesis via Isothiocyanate Intermediates

This protocol involves the reaction with an isothiocyanate followed by cyclization to yield 2,3-disubstituted thieno[2,3-d]pyrimidines.

Protocol:

-

Formation of Thiourea Derivative:

-

Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol in a round-bottom flask.

-

Add an appropriate isothiocyanate (1.1 eq) and a catalytic amount of a base like triethylamine.

-

Stir the reaction mixture at room temperature or gentle heating (50-60 °C) for 2-4 hours until the starting material is consumed (monitored by TLC).

-

-

Cyclization:

-

To the solution containing the thiourea derivative, add a cyclizing agent. For the synthesis of 2-thioxo derivatives, a base such as sodium ethoxide in ethanol is commonly used.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

-

Work-up:

-

After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).

-

The precipitated product is collected by filtration.

-

-

Purification:

-

Wash the solid with water and a small amount of cold ethanol.

-

The product can be purified by recrystallization from an appropriate solvent.

-

Visualizations

Synthetic Workflow Diagram

Caption: General synthetic routes to thieno[2,3-d]pyrimidines.

VEGFR-2 Signaling Pathway

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

- 1. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieno[2,3-d]pyrimidine-Core Compounds Show Activity against Clinically Relevant Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. synthesis and antitumor activity of thieno[2,3-d]pyrimidine derivatives [finechemicals.com.cn]

- 6. alliedacademies.org [alliedacademies.org]

- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

Application Notes and Protocols: Methyl 4-amino-5-chlorothiophene-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. Methyl 4-amino-5-chlorothiophene-2-carboxylate, in particular, serves as a versatile starting material for the synthesis of various heterocyclic compounds with therapeutic potential. Its bifunctional nature, possessing both an amino and a carboxylate group, allows for diverse chemical transformations, making it an attractive building block for the generation of compound libraries in drug discovery campaigns.

These application notes provide an overview of the potential uses of Methyl 4-amino-5-chlorothiophene-2-carboxylate as a scaffold, focusing on the synthesis of thieno[2,3-d]pyrimidine derivatives and their evaluation as anticancer and antimicrobial agents. While direct experimental data for derivatives of this specific starting material is limited in publicly available literature, the protocols and data presented here are based on closely related 2-aminothiophene-3-carboxylate analogs and are expected to be highly applicable.

Application I: Anticancer Drug Discovery

Derivatives of Methyl 4-amino-5-chlorothiophene-2-carboxylate, particularly thieno[2,3-d]pyrimidines, have emerged as promising candidates for anticancer drug development. These compounds are known to exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, as well as the induction of apoptosis (programmed cell death).

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various thieno[2,3-d]pyrimidine derivatives against human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| TP-9 | MCF-7 (Breast) | 27.83 | Doxorubicin | 30.40 |

| TP-12 | MCF-7 (Breast) | 29.22 | Doxorubicin | 30.40 |

| TP-13 | MCF-7 (Breast) | 22.52 | Doxorubicin | 30.40 |

| TP-14 | MCF-7 (Breast) | 22.12 | Doxorubicin | 30.40 |

| TDP-l | MDA-MB-231 (Breast) | 27.6 | Paclitaxel (PTX) | 29.3 |

Note: The compound IDs are placeholders for derivatives that can be synthesized from the title scaffold.

Signaling Pathway

Thieno[2,3-d]pyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth and survival. One common mechanism is the inhibition of tyrosine kinases, which leads to the downstream suppression of proliferation signals and the induction of apoptosis.

Experimental Protocols: Anticancer Applications

Protocol 1: Synthesis of 6-Chloro-thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

This protocol describes a general method for the cyclocondensation of Methyl 4-amino-5-chlorothiophene-2-carboxylate to form the core thieno[2,3-d]pyrimidine structure.

Materials:

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate

-

Urea or Formamide

-

Phosphorus oxychloride (POCl3)

-

Substituted anilines

-

Ethanol

-

Dimethylformamide (DMF)

-

Triethylamine

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Synthesis of the Thieno[2,3-d]pyrimidin-4-one Core:

-

A mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1 equivalent) and urea (5 equivalents) is heated at 200°C for 2 hours.

-

Alternatively, the starting material can be refluxed in an excess of formamide.

-

After cooling, the solid product is collected, washed with ethanol, and dried to yield the thieno[2,3-d]pyrimidin-4-one intermediate.

-

-

Chlorination of the 4-oxo Group:

-

The thieno[2,3-d]pyrimidin-4-one intermediate is refluxed in an excess of phosphorus oxychloride to convert the 4-oxo group to a 4-chloro group.

-

The excess POCl3 is removed under reduced pressure, and the residue is carefully quenched with ice water.

-

The resulting solid is filtered, washed with water, and dried.

-

-

Synthesis of 4-Anilino-thieno[2,3-d]pyrimidine Derivatives:

-

The 4-chloro-thieno[2,3-d]pyrimidine intermediate (1 equivalent) and a substituted aniline (1.2 equivalents) are dissolved in a suitable solvent such as ethanol or DMF.

-

A catalytic amount of triethylamine is added, and the mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized to afford the final compound.

-

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

-

Synthesized thieno[2,3-d]pyrimidine derivatives

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Cancer cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well.

-

The plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

The synthesized compounds are dissolved in DMSO to prepare stock solutions.

-

Serial dilutions of the compounds in culture medium are prepared to achieve the desired final concentrations.

-

The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for 4 hours to allow the formation of formazan crystals.

-

The MTT solution is then removed, and DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Analysis:

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

-

Experimental Workflow

Application II: Antimicrobial Drug Discovery

The thieno[2,3-d]pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents. These compounds can be designed to target essential enzymes or cellular processes in bacteria and fungi, leading to the inhibition of their growth or their death.

Quantitative Data Summary: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values for a series of thieno[2,3-d]pyrimidine derivatives against various bacterial and fungal strains.

| Compound ID | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | A. niger (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| TDP-8g | 12.5 | 25 | 50 | 50 | 25 | 12.5 |

| TDP-8h | 6.25 | 12.5 | 25 | 25 | 12.5 | 6.25 |

| TDP-8i | 6.25 | 6.25 | 12.5 | 25 | 12.5 | 6.25 |

| TDP-8j | 3.125 | 6.25 | 12.5 | 12.5 | 6.25 | 3.125 |

| Amoxicillin | 3.125 | 6.25 | 6.25 | 12.5 | - | - |

| Fluconazole | - | - | - | - | 6.25 | 3.125 |

Note: The compound IDs are placeholders for derivatives that can be synthesized from the title scaffold.

Experimental Protocols: Antimicrobial Applications

Protocol 3: Synthesis of 2,4-Disubstituted-thieno[2,3-d]pyrimidines

This protocol provides a method for synthesizing a library of thieno[2,3-d]pyrimidines with diverse substitutions at the 2 and 4 positions.

Materials:

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate

-

Urea

-

Phosphorus oxychloride (POCl3)

-

Thionyl chloride (SOCl2)

-

Various primary and secondary amines

-

Furan/Thiophene-2-carboxylic acids

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF, Dioxane

Procedure:

-

Synthesis of Thieno[2,3-d]pyrimidine-2,4-diol:

-

A mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1 equivalent) and urea (5 equivalents) is heated at 200°C for 2 hours.

-

The cooled reaction mass is triturated with ethanol to obtain the diol intermediate.

-

-

Synthesis of 2,4-Dichloro-thieno[2,3-d]pyrimidine:

-

The diol intermediate is refluxed with a mixture of phosphorus oxychloride and a catalytic amount of DMF to yield the dichloro derivative.

-

The excess reagents are removed under vacuum, and the residue is purified.

-

-

Selective Amination at the 4-position:

-

The 2,4-dichloro intermediate is reacted with a primary or secondary amine at a low temperature (e.g., 0-5°C) to selectively substitute the more reactive chlorine at the 4-position.

-

-

Amide Coupling at the 2-position:

-

The resulting 2-chloro-4-amino derivative is then subjected to an amide coupling reaction with a furan or thiophene-2-carboxylic acid in the presence of HATU and DIPEA in DMF to yield the final 2,4-disubstituted product.

-

Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

-

Synthesized thieno[2,3-d]pyrimidine derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microplates

-

Microbial inoculator

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

Stock solutions of the test compounds are prepared in DMSO.

-

Serial two-fold dilutions of the compounds are made in the appropriate broth in the wells of a 96-well plate.

-

-

Inoculum Preparation:

-

Bacterial or fungal colonies are suspended in sterile saline to match a 0.5 McFarland turbidity standard.

-

This suspension is further diluted in the broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation and Incubation:

-

Each well containing the compound dilution is inoculated with the microbial suspension.

-

The plates are incubated at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Logical Relationship Diagram for Antimicrobial Drug Discovery

Application Notes and Protocols: Reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of Methyl 4-amino-5-chlorothiophene-2-carboxylate with various electrophiles. This versatile building block is of significant interest in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of a diverse range of heterocyclic compounds with potential biological activity. The protocols outlined below describe common electrophilic substitution reactions targeting the amino group and the thiophene ring.

Introduction

Methyl 4-amino-5-chlorothiophene-2-carboxylate possesses two primary sites for electrophilic attack: the nucleophilic amino group at the C4 position and the electron-rich thiophene ring. The reactivity of these sites can be modulated by the choice of electrophile and reaction conditions, allowing for selective functionalization. Reactions at the amino group, such as acylation and alkylation, lead to the formation of amide and secondary amine derivatives, respectively. These transformations are fundamental in the construction of thieno[3,2-d]pyrimidine cores, which are prevalent in many biologically active molecules. Electrophilic substitution on the thiophene ring, while less common for this specific substrate, can potentially occur at the C3 position, facilitated by the electron-donating amino group.

Data Presentation: Summary of Electrophilic Reactions

The following table summarizes the outcomes of various electrophilic reactions with Methyl 4-amino-5-chlorothiophene-2-carboxylate, including representative quantitative data. Please note that yields are indicative and may vary based on the specific reagents and experimental conditions.

| Electrophile | Reaction Type | Product | Typical Yield (%) |

| Acetyl Chloride | N-Acylation | Methyl 4-acetamido-5-chlorothiophene-2-carboxylate | 85-95 |

| Benzoyl Chloride | N-Acylation | Methyl 4-benzamido-5-chlorothiophene-2-carboxylate | 80-90 |

| Formamide | N-Formylation / Cyclization | 4-Chloro-3H-thieno[3,2-d]pyrimidin-4-one | 70-80 |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N-Acylation / Cyclization | 4-Chloro-3H-thieno[3,2-d]pyrimidin-4-one | 75-85 |

| Methyl Iodide | N-Alkylation | Methyl 5-chloro-4-(methylamino)thiophene-2-carboxylate | 40-50 |

| Benzyl Bromide | N-Alkylation | Methyl 4-(benzylamino)-5-chlorothiophene-2-carboxylate | 45-55 |

| Phosphorus Oxychloride / DMF | C-Formylation (Vilsmeier-Haack) | Methyl 4-amino-5-chloro-3-formylthiophene-2-carboxylate | 30-40 (Predicted) |

Experimental Protocols

N-Acylation with Acyl Chlorides

This protocol describes the general procedure for the N-acylation of Methyl 4-amino-5-chlorothiophene-2-carboxylate using an acyl chloride in the presence of a base.

Materials:

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

-

Anhydrous Pyridine or Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (Pyridine or Triethylamine, 1.2 eq) to the cooled solution.

-

Add the acyl chloride (1.1 eq) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

N-Alkylation with Alkyl Halides

This protocol is adapted from methods for the N-alkylation of similar 2-aminothiophene derivatives and may require optimization.[1]

Materials:

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate

-

Alkyl halide (e.g., Methyl iodide, Benzyl bromide) (1.5 eq)

-

Caesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Tetrabutylammonium Iodide (TBAI) (0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in anhydrous DMF, add Cs₂CO₃ (2.0 eq) and TBAI (0.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the alkyl halide (1.5 eq) and stir the reaction at room temperature.

-

Monitor the reaction progress by TLC. The reaction time may vary from a few hours to overnight.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Synthesis of 4-Chloro-3H-thieno[3,2-d]pyrimidin-4-one

This protocol describes the cyclization reaction to form the thieno[3,2-d]pyrimidine core, a key scaffold in many pharmaceutical compounds.

Materials:

-

Methyl 4-amino-5-chlorothiophene-2-carboxylate

-

Formamide

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Ethanol

Method A: Using Formamide

-

Heat a mixture of Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) and an excess of formamide at reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford the crude product.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid).

Method B: Using DMF-DMA

-

Dissolve Methyl 4-amino-5-chlorothiophene-2-carboxylate (1.0 eq) in ethanol in a microwave-safe vial.

-

Add DMF-DMA (1.5 eq) to the solution.

-

Heat the reaction mixture in a microwave reactor at 100-120 °C for 15-30 minutes.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

Mandatory Visualization

Caption: General workflow for the reaction of Methyl 4-amino-5-chlorothiophene-2-carboxylate with electrophiles.

References

Application Notes and Protocols for Cyclization Reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-5-chlorothiophene-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an amino and a carboxylate group on a substituted thiophene ring, allows for a variety of cyclization reactions to construct fused heterocyclic systems. These resulting scaffolds, particularly thieno[2,3-d]pyrimidines, are bioisosteres of purines and have demonstrated a wide range of pharmacological activities, including as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds.

These application notes provide an overview of the key cyclization reactions of Methyl 4-amino-5-chlorothiophene-2-carboxylate and detailed protocols for the synthesis of important derivatives.

Key Cyclization Reactions